molecular formula C16H14N2O B1165877 2-Ethoxyethyl 3,5-Dichloro-4-methylbenzoate CAS No. 343260-75-3

2-Ethoxyethyl 3,5-Dichloro-4-methylbenzoate

Cat. No.: B1165877
CAS No.: 343260-75-3
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxyethyl 3,5-Dichloro-4-methylbenzoate typically involves the esterification of 3,5-dichloro-4-methylbenzoic acid with 2-ethoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxyethyl 3,5-Dichloro-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium amide or thiourea. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used to catalyze the hydrolysis reaction.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 3,5-Dichloro-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 2-Ethoxyethyl 3,5-Dichlorobenzoate
  • 2-Ethoxyethyl 4-methylbenzoate
  • 3,5-Dichloro-4-methylbenzoic acid

Comparison: 2-Ethoxyethyl 3,5-Dichloro-4-methylbenzoate is unique due to the presence of both ethoxyethyl and dichloro groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and bioactivity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

343260-75-3

Molecular Formula

C16H14N2O

Origin of Product

United States

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